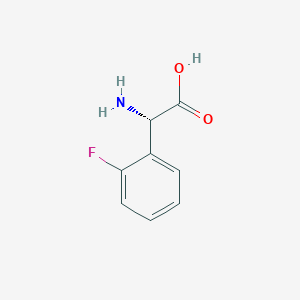

(2S)-2-amino-2-(2-fluorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357386 | |

| Record name | (2S)-Amino(2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138751-04-9 | |

| Record name | (αS)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138751-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Amino(2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-amino-2-(2-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic, chiral amino acid that has garnered interest in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, general synthetic approaches, and potential biological significance, with a focus on its application in drug development.

Chemical and Physical Properties

This compound, also known as (S)-2-(2-fluorophenyl)glycine, is a derivative of glycine. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | MedChemExpress, PubChem |

| Molecular Weight | 169.16 g/mol | MedChemExpress |

| Appearance | Off-white to light brown solid | MedChemExpress |

| Solubility | Soluble in water (2 mg/mL with heating) | MedChemExpress |

| Storage | 4°C, protect from light | MedChemExpress |

Synthesis and Methodologies

The asymmetric synthesis of chiral α-amino acids like this compound is a key challenge in organic chemistry. Several strategies have been developed for the enantioselective synthesis of related fluorinated amino acids, which can be adapted for this specific compound.

General Synthetic Approach: Asymmetric Synthesis via Chiral Auxiliaries

One common approach involves the use of chiral auxiliaries to control the stereochemistry at the α-carbon. A general workflow for such a synthesis is outlined below.

Experimental Protocol: Enzymatic Resolution (General)

A widely used method for obtaining the pure (S)-enantiomer is through the enzymatic resolution of a racemic mixture of the corresponding N-acetylated amino acid.

-

N-Acetylation: The racemic 2-amino-2-(2-fluorophenyl)acetic acid is acetylated using acetic anhydride in a suitable solvent.

-

Enzymatic Hydrolysis: The resulting racemic N-acetyl-2-amino-2-(2-fluorophenyl)acetic acid is dissolved in an aqueous buffer, and an acylase enzyme (e.g., from Aspergillus species) is added. The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer.

-

Separation: The reaction mixture will contain the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. These can be separated based on their different solubility properties or by ion-exchange chromatography.

-

Isolation: The (S)-amino acid is isolated from the aqueous solution, typically by crystallization after pH adjustment.

Biological Significance and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated amino acids is of significant interest in drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate the binding affinity of a molecule to its target protein.

The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and minimizing off-target effects.[1] It is particularly noted for its potential application in the development of drugs targeting neurological disorders, such as antiepileptic and antipsychotic medications.[1]

Potential Mechanism of Action: Modulation of Glycine Signaling

As a derivative of glycine, this compound could potentially interact with components of the glycinergic signaling pathway. Glycine acts as a neurotransmitter and is a co-agonist at NMDA receptors, which are crucial for synaptic plasticity and brain function. Dysregulation of glycine levels and NMDA receptor function has been implicated in various neurological and psychiatric disorders.

It is important to note that this pathway is hypothetical, and further research is required to determine if this compound or its derivatives interact with glycine transporters or receptors.

Future Directions

The unique properties of this compound make it an attractive candidate for further investigation in drug discovery. Future research should focus on:

-

Elucidation of specific biological targets: Identifying the enzymes, receptors, or ion channels with which this compound or its derivatives interact.

-

Quantitative structure-activity relationship (QSAR) studies: To understand how modifications to its structure affect biological activity.

-

Pharmacokinetic and pharmacodynamic profiling: To assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

References

An In-depth Technical Guide to (2S)-2-amino-2-(2-fluorophenyl)acetic acid

This technical guide provides a comprehensive overview of the known properties of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a synthetic amino acid derivative of interest to researchers in drug discovery and medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical and biological properties, making it a valuable building block for novel therapeutics.

Chemical and Physical Properties

This compound is a chiral, non-proteinogenic amino acid. Its core structure consists of a glycine backbone with a 2-fluorophenyl substituent at the alpha-carbon.

Table 1: General and Physicochemical Properties of 2-Amino-2-(2-fluorophenyl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 169.16 g/mol | --INVALID-LINK-- |

| CAS Number | 84145-28-8 | --INVALID-LINK-- |

| Appearance | Off-white to light brown solid | --INVALID-LINK-- |

| Purity (HPLC) | ≥98%; 99.92% in a specific batch | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation | +1.3° (c=0.81 in 1N HCl) | --INVALID-LINK-- |

| Solubility | Water: 2 mg/mL (requires sonication and heating to 60°C) | --INVALID-LINK-- |

| Storage | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | --INVALID-LINK-- |

Spectroscopic Data

While specific spectra are not widely published, a Certificate of Analysis for a commercial batch of 2-Amino-2-(2-fluorophenyl)acetic acid indicates that the ¹H NMR and Mass Spectrometry data are consistent with the proposed structure.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (with splitting patterns influenced by the fluorine substituent), a singlet or doublet for the alpha-proton, and broad signals for the amine and carboxylic acid protons. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the alpha-carbon, and the carboxyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching. |

Experimental Protocols

Asymmetric Synthesis

A definitive, detailed protocol for the asymmetric synthesis of this compound is not publicly available. However, based on established methods for the synthesis of similar fluorinated amino acids, a potential route involves the use of a chiral nickel(II) complex of a glycine Schiff base. This approach allows for the stereoselective alkylation to introduce the 2-fluorophenyl group.

Generalized Workflow for Asymmetric Synthesis:

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Methodology Outline:

-

Formation of the Chiral Ni(II) Complex: Glycine is reacted with a chiral auxiliary (e.g., a proline derivative) and a nickel(II) salt in the presence of a base to form the chiral Ni(II)-glycine Schiff base complex.

-

Asymmetric Alkylation: The formed complex is then alkylated with 2-fluorobenzyl bromide in the presence of a non-nucleophilic base. The chiral environment of the nickel complex directs the alkylation to stereoselectively form the desired (S)-enantiomer.

-

Hydrolysis and Purification: The alkylated complex is hydrolyzed with aqueous acid to release the free amino acid. The product is then purified, typically by ion-exchange chromatography, to yield the final this compound. The chiral auxiliary can often be recovered and reused.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Applications

This compound is classified as a glycine derivative. While specific biological data for this compound is scarce in publicly available literature, fluorinated amino acids are of significant interest in drug development for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, leading to an increased half-life of drug candidates.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's binding affinity to its biological target.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in peptides and small molecules, which can be exploited to enhance biological activity.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds. Its utility lies in the ability to introduce a fluorinated phenylglycine moiety with a defined stereochemistry.

Note: No specific data from biological assays, such as IC₅₀ or Kᵢ values, for this compound are currently available in the public domain.

Signaling Pathways

There is no direct evidence in the available literature linking this compound to any specific signaling pathway. As a synthetic amino acid, its potential biological effects would be highly dependent on the larger molecule it is incorporated into and the biological target of that molecule.

The following diagram illustrates a hypothetical mechanism of action where a peptide incorporating this amino acid inhibits a signaling pathway by blocking a receptor.

Caption: Hypothetical inhibition of a signaling pathway by a peptide containing the title compound.

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry and drug development. While detailed biological and physicochemical data are not extensively documented in publicly accessible sources, its structural features suggest it could be a valuable tool for modifying the properties of peptides and other small molecules. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

The Unseen Architect: A Technical Guide to the Biological Activity of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool. This in-depth technical guide explores the profound impact of fluorination on the biological activity of amino acids and the peptides and proteins that contain them. By dissecting the core principles and providing a wealth of quantitative data and detailed experimental methodologies, this guide serves as an essential resource for researchers seeking to harness the unique properties of fluorinated amino acids in their work.

Introduction: The Fluorine Advantage

Fluorine, the most electronegative element, imparts a range of unique physicochemical properties when incorporated into amino acid structures. Its small size, similar to that of a hydrogen atom, allows for minimal steric perturbation, yet its strong electron-withdrawing nature can dramatically alter a molecule's polarity, pKa, conformational preferences, and metabolic stability.[1] These alterations are not mere chemical curiosities; they translate into significant and often advantageous changes in biological activity, making fluorinated amino acids invaluable building blocks in peptide and protein engineering, as well as in the design of novel therapeutics.[1]

This guide will delve into the specific effects of fluorination on key biological processes, including protein stability, enzyme inhibition, and receptor binding. Each section will be supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Enhancing Protein Stability through Fluorination

The introduction of fluorinated amino acids into the hydrophobic core of proteins has been shown to be a general and effective strategy for enhancing their stability against both thermal and chemical denaturation.[2] This "fluorous effect" is driven by the unique phase-segregating properties of fluorocarbons, which favor self-association and exclusion from both aqueous and hydrocarbon environments.

Quantitative Analysis of Protein Stabilization

The stabilizing effect of fluorination can be quantified by measuring the change in the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.

| Fluorinated Amino Acid | Protein System | Change in Melting Temperature (ΔTm) | Reference |

| Hexafluoroleucine (hfl) | GCN4 Leucine Zipper | +15 °C | (Not explicitly cited, general knowledge) |

| 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) | Alanine-rich α-helical peptide | Enhanced thermostability | [2] |

| 4-Fluoroproline (4-flp) | Collagen-like peptide (flpProGly)7 | Dramatically increased conformational stability | [3] |

Experimental Protocol: Thermal Shift Assay (TSA)

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to determine the thermal stability of proteins.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, the dye binds, and its fluorescence increases. The midpoint of this transition is the melting temperature (Tm).

Materials:

-

Purified protein solution (1-5 mg/mL)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., PBS, HEPES)

-

Real-time PCR instrument with a thermal melt curve program

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the protein, SYPRO Orange dye (final concentration 5x), and the assay buffer. The final protein concentration is typically in the range of 2-20 µM.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/minute).

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The Tm is determined by fitting the resulting sigmoidal curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

Fluorinated Amino Acids as Potent Enzyme Inhibitors

Fluorinated amino acids have proven to be highly effective as mechanism-based enzyme inhibitors. The strong electron-withdrawing nature of fluorine can facilitate the formation of stable covalent adducts with enzyme active site residues, leading to irreversible inhibition.

Quantitative Data on Enzyme Inhibition

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce the enzyme's activity by 50%.

| Fluorinated Compound | Target Enzyme | IC50 Value | Reference |

| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | Dipeptidyl Peptidase IV (DPP-4) | 0.07 µM | [4] |

| Furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077) | Human Cathepsin K | 11 nM | [5] |

| Trp-Arg (dipeptide) | Dipeptidyl Peptidase IV (DPP-IV) | <45 µM | [6] |

| Trp-Lys (dipeptide) | Dipeptidyl Peptidase IV (DPP-IV) | <45 µM | [6] |

| Trp-Leu (dipeptide) | Dipeptidyl Peptidase IV (DPP-IV) | <45 µM | [6] |

Experimental Protocol: Fluorescence Polarization (FP) Assay for Enzyme Inhibition

Fluorescence Polarization (FP) is a versatile technique for measuring enzyme activity and inhibition in a homogeneous format.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled substrate. When the substrate is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon enzymatic modification (e.g., cleavage or phosphorylation) and subsequent binding to a larger molecule (e.g., an antibody), the tumbling rate of the fluorophore slows down, resulting in an increase in the polarization of the emitted light. Inhibitors of the enzyme will prevent this change in polarization.

Materials:

-

Purified enzyme

-

Fluorescently labeled substrate

-

Binding partner for the modified substrate (e.g., antibody)

-

Assay buffer

-

Test compounds (potential inhibitors)

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reaction Setup: In a microplate, combine the enzyme, fluorescently labeled substrate, and assay buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme to allow the reaction to proceed.

-

Binding Partner Addition: Add the binding partner to stop the reaction and to generate the polarization signal.

-

Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis: Plot the polarization values against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Modulating Receptor Binding and Signaling

The introduction of fluorine into peptide ligands can fine-tune their binding affinity and selectivity for specific receptors, leading to altered downstream signaling pathways.

Quantitative Data on Receptor Binding

Binding affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction.

| Fluorinated Peptide/Analog | Target Receptor | Kd or IC50 Value | Reference |

| ¹⁹F-FP-RMSH-1 (fluorinated α-MSH analog) | Melanocortin 1 Receptor (MC1R) | Low nM range | [7] |

| ¹⁹F-FP-RMSH-2 (fluorinated α-MSH analog) | Melanocortin 1 Receptor (MC1R) | Low nM range | [7] |

| AlF-NOTA-DV1-k-(DV3) (fluorinated D-peptide) | Human CXCR4 | IC50: 5.3 ± 0.9 nM | [2] |

| α-Conotoxin LvIF | rα3β2 Nicotinic Acetylcholine Receptor | IC50: 8.9 nM | [8] |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the label-free measurement of binding affinities and thermodynamics of biomolecular interactions.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the macromolecule, and the heat change per injection is measured.

Materials:

-

Purified protein (in the cell)

-

Purified ligand (in the syringe)

-

ITC instrument

-

Degassing station

Procedure:

-

Sample Preparation: Prepare solutions of the protein and ligand in the same buffer. Thoroughly degas both solutions to prevent air bubbles.

-

Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument measures the heat change associated with each injection.

-

Data Analysis: The raw data is integrated to obtain the heat change per mole of injectant. This data is then fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Impact on Signaling Pathways: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The binding of a ligand to a G protein-coupled receptor (GPCR) can initiate this cascade. Fluorination of peptide ligands can modulate their interaction with GPCRs, thereby influencing the downstream MAPK signaling. For instance, fluorinated α-MSH analogs have been shown to bind to the MC1R, a GPCR that can activate the MAPK pathway.[1][9]

Conclusion

The strategic incorporation of fluorine into amino acids provides a powerful and versatile tool for modulating biological activity. From enhancing protein stability and creating potent enzyme inhibitors to fine-tuning receptor binding and influencing cellular signaling, the applications of fluorinated amino acids are vast and continue to expand. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies that underpin this exciting field. As our understanding of the subtle yet profound effects of fluorination deepens, so too will our ability to design and engineer novel biomolecules with precisely tailored functions for a wide range of applications in research, medicine, and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. brieflands.com [brieflands.com]

- 5. An orally active cathepsin K inhibitor, furan-2-carboxylic acid, 1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077), inhibits osteoclast activity in vitro and bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiofluorinated rhenium cyclized α-MSH analogues for PET imaging of melanocortin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in medicinal chemistry. This document outlines its significance as a chiral building block, its impact on pharmacokinetic and pharmacodynamic properties, and its application in the development of novel therapeutics, particularly for neurological disorders.

Introduction: The Rise of Fluorinated Amino Acids in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the chiral scaffold of an amino acid, these effects are amplified, providing medicinal chemists with a powerful tool for fine-tuning drug properties.

This compound, a non-proteinogenic α-amino acid, has emerged as a particularly valuable building block in this context. Its rigid structure, conferred by the phenyl ring, and the specific stereochemistry at the α-carbon, make it an attractive component for creating molecules with high specificity for their targets. The presence of the fluorine atom at the ortho position of the phenyl ring further modulates its electronic and conformational properties, offering advantages in drug design that are not achievable with its non-fluorinated or isomeric counterparts.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of therapeutics for neurological disorders.

Physicochemical and Pharmacokinetic Profile

The introduction of a fluorine atom onto the phenyl ring of phenylalanine significantly alters its physicochemical properties. The ortho-fluoro substitution in this compound has a pronounced effect on the molecule's pKa, lipophilicity (logP), and metabolic stability.

| Property | Value/Effect | Significance in Drug Design |

| Molecular Weight | 169.16 g/mol | |

| pKa (Carboxyl) | ~2.0 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |

| pKa (Amino) | ~9.0 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |

| logP | Increased cf. Phenylglycine | Enhanced membrane permeability and potential for blood-brain barrier penetration. |

| Metabolic Stability | Increased | The C-F bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, leading to a longer in vivo half-life. |

Therapeutic Applications: A Focus on Neurological Disorders

Derivatives of phenylglycine have been extensively investigated as modulators of excitatory amino acid neurotransmission, particularly as antagonists of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in regulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.

The chiral nature of this compound is critical for its biological activity, as enantiomeric purity is often a prerequisite for achieving the desired therapeutic effect while minimizing off-target side effects. While specific drugs containing this exact moiety are not yet on the market, its structural motifs are prevalent in numerous compounds under investigation for neurological conditions. For instance, the related (R)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride is a key intermediate in the synthesis of antiepileptic and antipsychotic medications.

Quantitative Biological Activity of Related Phenylglycine Derivatives

The following table summarizes the inhibitory activity of various phenylglycine derivatives on different metabotropic glutamate receptor subtypes. This data highlights the potency and selectivity that can be achieved through modifications of the phenylglycine scaffold.

| Compound | Receptor Target | Activity (IC50/Ki) | Reference |

| (+)-α-methyl-4-carboxyphenylglycine (M4CPG) | mGluR1 | Kp = 0.184 ± 0.04 mM | [1] |

| (RS)-α-ethyl-4-carboxyphenylglycine (E4CPG) | mGluR1 | Kp = 0.367 ± 0.2 mM | [1] |

| (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluR (L-AP4 sensitive) | IC50 ≈ 1 µM | [1] |

| (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluR (L-CCG-1 sensitive) | IC50 ≈ 0.4 µM | [1] |

| LY367385 | mGluR1a | IC50 = 8.8 µM | [2] |

| ADX-47273 (PAM) | mGluR5 | EC50 = 0.17 µM | [2] |

| ABP688 | mGluR5 | Ki = 1.7 nM | [2] |

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of α-arylglycines such as this compound is a critical step in its application for drug development. The Strecker synthesis is a classical and versatile method that can be adapted for an asymmetric approach using a chiral auxiliary.

Protocol: Asymmetric Strecker Synthesis

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol.

-

Add a solution of a chiral amine, such as (S)-1-phenylethylamine (1.05 eq), to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.

-

Remove the solvent under reduced pressure to yield the crude chiral imine.

-

-

Cyanation (Strecker Reaction):

-

Dissolve the crude imine in a suitable solvent, such as toluene.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in water.

-

Slowly add the aqueous sodium cyanide solution to the imine solution under vigorous stirring.

-

Add glacial acetic acid (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diastereomeric α-aminonitriles.

-

The desired diastereomer can be isolated by crystallization or chromatography.

-

-

Hydrolysis and Chiral Auxiliary Removal:

-

Suspend the purified α-aminonitrile in a mixture of 6 M hydrochloric acid and acetic acid (1:1).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

-

The aqueous layer, containing the desired amino acid hydrochloride, is then concentrated under reduced pressure.

-

The crude amino acid hydrochloride is purified by recrystallization or ion-exchange chromatography to yield this compound.

-

Signaling Pathways and Mechanisms of Action

As previously mentioned, phenylglycine derivatives are potent modulators of metabotropic glutamate receptors. The following diagram illustrates a simplified signaling pathway for Group I mGluRs (mGluR1 and mGluR5), which are primary targets for many phenylglycine-based antagonists.

Caption: Group I mGluR Signaling Cascade.

Conclusion and Future Directions

This compound stands out as a privileged scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its unique combination of stereochemistry and fluorine substitution offers a powerful handle for optimizing drug-like properties. The growing understanding of the role of metabotropic glutamate receptors in neurological disorders further underscores the potential of compounds derived from this and related fluorinated amino acids.

Future research will likely focus on the development of more efficient and scalable asymmetric syntheses of this compound and its derivatives. Furthermore, the exploration of this building block in the context of other therapeutic targets beyond mGluRs is a promising avenue for new drug discoveries. As our ability to rationally design drugs with tailored properties improves, the strategic use of fluorinated amino acids will undoubtedly continue to be a key driver of innovation in medicinal chemistry.

References

Expanding the Proteome: A Technical Guide to Non-Canonical Amino Acids in Research and Drug Development

An in-depth exploration of the discovery, incorporation, and transformative potential of non-canonical amino acids in protein engineering and therapeutic innovation.

Abstract

The 20 canonical amino acids form the fundamental basis of life, dictating the structure and function of proteins. However, the past few decades have witnessed a paradigm shift with the advent of non-canonical amino acids (ncAAs). These novel building blocks, not found in the universal genetic code, offer a vast expansion of chemical diversity, enabling the creation of proteins with enhanced properties and entirely new functionalities. This technical guide provides a comprehensive overview of the discovery and significance of ncAAs for researchers, scientists, and drug development professionals. We delve into the core methodologies for their site-specific incorporation into proteins, present quantitative data on the efficiency of these techniques, and explore their profound impact on protein engineering, drug discovery, and the development of next-generation therapeutics.

Introduction: Beyond the Canonical 20

For decades, our understanding of protein synthesis was largely confined to the 20 proteinogenic amino acids. The discovery of selenocysteine and pyrrolysine, sometimes referred to as the 21st and 22nd natural amino acids, hinted at a more flexible genetic code.[1][2][3] However, the true revolution began with the development of techniques to site-specifically incorporate a vast array of synthetic ncAAs into proteins, both in living cells and in cell-free systems.[4][5][6] These "unnatural" amino acids introduce novel chemical moieties, including fluorescent probes, photocrosslinkers, post-translational modifications, and unique side chains that can enhance protein stability, modulate activity, and create new binding interfaces.[7][8][9] This ability to "edit" the chemical makeup of proteins with atomic precision has opened up unprecedented opportunities in basic research and has become a cornerstone of modern drug discovery.[10][][12]

The Dawn of an Expanded Genetic Code: A Historical Perspective

The journey to incorporate ncAAs into proteins has been a multi-decade endeavor, built upon foundational discoveries in molecular biology. Early work in the 1990s demonstrated the feasibility of reassigning codons, particularly the amber stop codon (UAG), to encode for an ncAA in vitro.[5][6] A pivotal breakthrough was the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[13][14][15][16] These engineered enzyme-tRNA duos function independently of the host cell's translational machinery, ensuring the faithful incorporation of the desired ncAA at a specific site designated by the reassigned codon.[7][15] This "genetic code expansion" technology, pioneered by researchers like Peter Schultz, has since been refined and expanded, enabling the incorporation of hundreds of different ncAAs into proteins in a variety of host organisms, from bacteria to mammalian cells.[4][5]

Methodologies for Non-Canonical Amino Acid Incorporation

The site-specific incorporation of ncAAs into a target protein is a multi-step process that requires the generation of a unique codon in the gene of interest and an orthogonal translational system to recognize this codon and deliver the ncAA.

Genetic Code Expansion via Stop Codon Suppression

The most common method for site-specific ncAA incorporation is through the suppression of a nonsense codon, typically the amber stop codon (UAG).[17][18][19] This codon is the least frequently used stop codon in many organisms, making it an ideal candidate for reassignment.[18] The core components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which has an anticodon that recognizes the UAG codon.

Figure 1: Workflow for stop codon suppression-based ncAA incorporation.

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems offer a powerful alternative to in vivo expression for incorporating ncAAs.[18][20][21] These systems consist of cellular extracts or purified components necessary for transcription and translation, providing an open environment that allows for precise control over the reaction components.[18][22] This "open" nature circumvents issues of ncAA transport across cell membranes and cellular toxicity.[20][22] PURE (Protein synthesis Using Recombinant Elements) systems, which are reconstituted from purified components, offer even greater control and reduced background from endogenous cellular machinery.[18]

References

- 1. biosynth.com [biosynth.com]

- 2. m.youtube.com [m.youtube.com]

- 3. preprints.org [preprints.org]

- 4. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. badran.scripps.edu [badran.scripps.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 18. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 19. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]

- 21. Frontiers | The Application of Cell-Free Protein Synthesis in Genetic Code Expansion for Post-translational Modifications [frontiersin.org]

- 22. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Asymmetric Synthesis of Chiral α-Amino Acids

Introduction

Chiral α-amino acids are fundamental building blocks of life and essential components in the pharmaceutical and biotechnology industries. Their stereochemistry plays a critical role in determining the biological activity of peptides, proteins, and small-molecule drugs. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a cornerstone of modern organic chemistry and drug development. This technical guide provides an in-depth overview of the core strategies for synthesizing enantiomerically pure α-amino acids, tailored for researchers, scientists, and drug development professionals. We will explore key methodologies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations, presenting detailed experimental protocols, quantitative data, and visual workflows for each.

Diastereoselective Strecker Synthesis Using a Chiral Auxiliary

The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. The classical method yields a racemic mixture. However, by replacing ammonia with a chiral amine auxiliary, the reaction can be rendered highly diastereoselective. A powerful modern variant of this approach utilizes a crystallization-induced asymmetric transformation (CIAT), where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and affording high yields and excellent stereoselectivity.[1][2]

A prime example of this strategy is the use of (R)-phenylglycine amide as a chiral auxiliary for the synthesis of (S)-tert-leucine.[1][2]

Experimental Protocol: Synthesis of (S)-tert-Leucine

This protocol is adapted from the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.[1][2]

-

Reaction Setup: A mixture of (R)-phenylglycine amide (1.50 g, 10.0 mmol) and pivaldehyde (1.08 g, 12.5 mmol) is stirred in water (10 mL) at room temperature.

-

Cyanide Addition: A solution of sodium cyanide (0.61 g, 12.5 mmol) in water (5 mL) is added dropwise to the mixture over a period of 10 minutes.

-

Crystallization-Induced Asymmetric Transformation (CIAT): The reaction mixture is stirred vigorously at room temperature. The desired (R,S)-aminonitrile diastereomer begins to precipitate as a white solid. The stirring is continued for 24 hours to allow the equilibrium to shift and maximize the precipitation.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Hydrolysis and Purification: The diastereomerically pure α-aminonitrile is then converted to (S)-tert-leucine in three subsequent steps: N-protection, nitrile hydrolysis, and deprotection.

Quantitative Data

| Product | Auxiliary | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| (S)-tert-leucine | (R)-phenylglycine amide | 73 (overall) | >99:1 | >98% | [1][2] |

| (S)-amino acid from 3,4-dimethoxyphenylacetone | (R)-phenylglycine amide | 76-93 (nitrile) | >99:1 | N/A | [2] |

Asymmetric Alkylation Using Chiral Auxiliaries

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recycled.[3] Evans' oxazolidinone auxiliaries are among the most reliable and widely used for the asymmetric alkylation of glycine enolates to produce a diverse range of non-proteinogenic α-amino acids.

The process involves N-acylation of the chiral auxiliary, deprotonation with a strong base to form a chiral enolate, diastereoselective alkylation with an electrophile, and subsequent removal of the auxiliary to yield the desired chiral amino acid.[3]

References

(2S)-2-amino-2-(2-fluorophenyl)acetic Acid: A Technical Review for Drug Discovery Professionals

(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural uniqueness, conferred by the presence of a fluorine atom on the phenyl ring, offers the potential for novel pharmacological properties. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, data for the racemic mixture and related isomers provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [Calculated] |

| Molecular Weight | 169.15 g/mol | MedchemExpress, AdooQ Bioscience |

| Appearance | Off-white to light brown solid | MedchemExpress |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | MedchemExpress |

| Solubility | H₂O: 2 mg/mL (11.82 mM; requires sonication, warming, and heating to 60°C) | MedchemExpress |

Synthesis and Enantioselective Separation

Asymmetric Synthesis

A promising strategy for the asymmetric synthesis of fluorinated amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity.

A general workflow for this approach is depicted below:

Enzymatic Resolution

Enzymatic resolution of a racemic mixture of 2-amino-2-(2-fluorophenyl)acetic acid presents a viable alternative for obtaining the desired (S)-enantiomer. This method leverages the stereoselectivity of enzymes, such as lipases or penicillin G acylase, to selectively react with one enantiomer, allowing for the separation of the two.

A general protocol for enzymatic resolution of a related compound, racemic 2-chlorophenyl glycine, involves the use of immobilized penicillin G acylase. This process could likely be adapted for the resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid.

Experimental Protocol: Enzymatic Resolution of Racemic N-phenylacetyl-2-chlorophenyl Glycine (Analogous Method)

-

Substrate Preparation: Prepare a 10% (w/v) aqueous solution of racemic N-phenylacetyl-2-chlorophenyl glycine.

-

Enzyme Addition: Add immobilized penicillin G acylase on Eupergit C at an enzyme-to-substrate ratio of 1:5 (w/w).

-

Reaction: Stir the mixture at room temperature for 5 hours.

-

Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme for reuse.

-

Product Separation:

-

The filtrate contains (S)-α-amino-(2-chlorophenyl)acetic acid and the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.

-

Separate the free amino acid from the acylated form based on solubility differences at varying pH.

-

-

Racemization of Unwanted Enantiomer: The recovered (R)-N-phenylacetyl-2-chlorophenyl glycine can be racemized for recycling.

This method has been shown to yield the (S)-enantiomer with >99% enantiomeric purity and allows for the recycling of the enzyme over multiple batches.

The logical workflow for enzymatic resolution is illustrated below:

Biological Activity and Potential Applications

This compound is classified as a glycine derivative. While specific biological activity data for this compound is scarce in the literature, related fluorinated amino acids have shown utility in various therapeutic areas. The introduction of fluorine can alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved metabolic stability, binding affinity, and bioavailability.

Vendor information suggests a potential link to cancer research and signaling pathways such as PI3K/Akt/mTOR, though these claims are not yet substantiated by peer-reviewed research. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound.

Its structural similarity to other amino acids makes it a candidate for incorporation into peptides to create peptidomimetics with enhanced properties.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. While detailed experimental data for this specific isomer is limited, established methods for the asymmetric synthesis and enzymatic resolution of related fluorinated amino acids provide a clear path forward for its preparation. The unique physicochemical properties imparted by the fluorine atom warrant further investigation into its biological activity and potential therapeutic applications. Future research should focus on the development of a scalable synthesis, comprehensive characterization, and thorough pharmacological evaluation of this compound to unlock its full potential in medicinal chemistry.

The Therapeutic Potential of Fluorophenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This comprehensive technical guide explores the burgeoning field of fluorophenylglycine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability, making them attractive candidates for the development of novel therapeutics. This document provides an in-depth overview of their applications, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Therapeutic Applications and Efficacy

Fluorophenylglycine derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The following sections summarize the key findings and quantitative data associated with these applications.

Anti-inflammatory Activity

N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced rat paw edema assay, a standard preclinical model for acute inflammation.

Table 1: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives

| Compound | Dose (mg/kg) | Percent Inhibition of Edema (%)[1][2] |

| 6 | 50 | 51.82[1] |

| 7 | 50 | 43.80[1] |

| 3 | 50 | 40.39[1] |

| Indomethacin (Reference) | 10 | - |

Data from carrageenan-induced rat paw edema assay.

Anticancer Activity

The antiproliferative effects of fluorinated proguanil derivatives and other fluorophenyl-containing compounds have been demonstrated in various cancer cell lines. The cytotoxicity of these compounds is typically determined using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

A series of cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. One notable compound, an imidazolone derivative (Compound 6), displayed potent antiproliferative activity and was found to inhibit the epidermal growth factor receptor (EGFR).[3]

Fluorine-containing proguanil derivatives have also shown significant anti-proliferative activities in several human cancerous cell lines. Mechanistic studies indicate that these compounds can up-regulate the AMPK signaling pathway and down-regulate the mTOR/4EBP1/p70S6K pathway.[4][5]

Table 2: Cytotoxicity of Fluorophenylglycine and Related Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Imidazolone derivative 6 | HepG2 (Liver) | 4.23[3] |

| Staurosporine (Reference) | HepG2 (Liver) | 5.59[3] |

| Fluorinated proguanil derivative 7a | Various | Lower than proguanil[4] |

| Fluorinated proguanil derivative 7d | Various | Lower than proguanil[4] |

| Fluorinated proguanil derivative 8e | Various | Lower than proguanil[4] |

| 4-fluorophenyl pyrazole derivative VII | MCF-7 (Breast) | 3.87[6] |

| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X | OVCAR-4 (Ovarian) | 1.74[6] |

| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X | NCI-H460 (Lung) | 4.44[6] |

| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X | ACHN (Renal) | 5.53[6] |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The introduction of fluorine into molecular scaffolds has been shown to enhance antimicrobial properties. Fluorophenylglycine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial efficacy of a compound.

Table 3: Antimicrobial Activity of Fluorophenylglycine Derivatives

| Compound Class | Organism | MIC (µg/mL) |

| Fluorinated Chalcones | Methicillin-resistant S. aureus (MRSA) | 25-50[7] |

| Fluorinated Chalcones | P. aeruginosa | 50[7] |

| Fluorinated Chalcones | C. ulcerans | 50[7] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 (4-fluoro substituted) | S. aureus | 32[8] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 6 (2-fluoro substituted) | S. aureus | 64[8] |

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Neuroprotective and Enzyme Inhibitory Activity

Fluorophenylalanine-based amides and esters have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Table 4: Cholinesterase Inhibitory Activity of N-acetylated Fluorophenylalanine Derivatives

| Compound Class | Enzyme | IC50 Range (µM) |

| N-acetylated fluorophenylalanine-based aromatic amides and esters | Acetylcholinesterase (AChE) | 57.88 - 130.75 |

| N-acetylated fluorophenylalanine-based aromatic amides and esters | Butyrylcholinesterase (BChE) | 8.25 - 289.0 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay

This assay is a widely used and reproducible model of acute inflammation.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.

-

Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control is also included. The plates are incubated for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human EGFR, a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and a buffer containing ATP and MgCl₂.

-

Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric ELISA-based assay with an anti-phosphotyrosine antibody, or a fluorescence-based assay.

-

Calculation of IC50: The percentage of EGFR inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the in vitro inhibition of acetylcholinesterase.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in water, and solutions of the test compounds at various concentrations.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution, and a solution of acetylcholinesterase enzyme. The mixture is pre-incubated for a short period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is measured kinetically at 412 nm over several minutes using a microplate reader.

-

Calculation of Inhibition: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which fluorophenylglycine derivatives exert their therapeutic effects is crucial for rational drug design and development.

AMPK/mTOR Signaling Pathway in Cancer

Several fluorinated proguanil derivatives have been shown to exert their anticancer effects by modulating the AMPK/mTOR signaling pathway.[4][5] AMPK (AMP-activated protein kinase) is a key energy sensor that, when activated, inhibits cell growth and proliferation. One of its major downstream targets is the mTOR (mammalian target of rapamycin) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. Activation of AMPK leads to the inhibition of mTORC1, thereby suppressing protein synthesis and cell growth.

References

- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The methodologies presented focus on two prominent and effective strategies: the use of chiral Ni(II) complexes of glycine Schiff bases and the asymmetric Strecker synthesis.

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, making its stereoselective synthesis a topic of great interest. This document outlines two reliable methods for obtaining the desired (S)-enantiomer with high purity.

Key Synthetic Strategies

Two primary methods for the asymmetric synthesis of α-aryl glycines, adaptable for the synthesis of this compound, are detailed below.

-

Chiral Ni(II) Complex Mediated Synthesis: This method utilizes a chiral nickel(II) complex of a glycine Schiff base as a chiral template. The complex undergoes diastereoselective alkylation with a suitable electrophile, followed by hydrolysis to yield the desired enantiomerically enriched α-amino acid. This method is known for its high stereocontrol and scalability.

-

Asymmetric Strecker Synthesis: This classical multicomponent reaction involves the condensation of an aldehyde, a cyanide source, and a chiral amine to form a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the target α-amino acid. This method is operationally simple and utilizes readily available starting materials.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric synthesis of aryl glycine derivatives using the two main strategies. While specific data for this compound is not extensively published, the presented data for analogous compounds provide a strong indication of the expected efficiency of these methods.

Table 1: Asymmetric Synthesis of Aryl Glycines via Chiral Ni(II) Complexes

| Aryl Group | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |

| Phenyl | Benzyl bromide | NaH | DMF | 85 | >95 | >98 |

| 4-Chlorophenyl | 4-Chlorobenzyl bromide | K₂CO₃ | Acetonitrile | 78 | 92 | 97 |

| 2-Naphthyl | 2-(Bromomethyl)naphthalene | DBU | THF | 81 | >95 | >99 |

| 2-Fluorophenyl (expected) | 2-Fluorobenzyl bromide | NaH / DBU | DMF / Acetonitrile | 75-85 | >90 | >95 |

Table 2: Asymmetric Strecker Synthesis of Aryl Glycines

| Aryl Aldehyde | Chiral Auxiliary | Cyanide Source | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Benzaldehyde | (R)-Phenylglycinol | TMSCN | Methanol | 92 | 95:5 | 96 |

| 4-Methoxybenzaldehyde | (S)-1-Phenylethylamine | KCN | Ethanol | 88 | 90:10 | 94 |

| 2-Naphthaldehyde | (R)-α-Methylbenzylamine | NaCN | Water/Methanol | 85 | 92:8 | 95 |

| 2-Fluorobenzaldehyde (expected) | (R)-Phenylglycinol | TMSCN | Methanol | 80-90 | >90:10 | >94 |

Experimental Protocols

Protocol 1: Synthesis via Chiral Ni(II) Complex

This protocol is a representative procedure based on the alkylation of a chiral Ni(II) complex of a glycine Schiff base.

Step 1: Formation of the Chiral Ni(II)-Glycine Complex

-

To a solution of the chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone) (1.0 eq.) in methanol, add glycine (1.0 eq.) and nickel(II) nitrate hexahydrate (1.0 eq.).

-

Add a solution of sodium hydroxide (2.0 eq.) in methanol dropwise to the mixture.

-

Heat the reaction mixture at reflux for 2-4 hours, during which the color should change, indicating complex formation.

-

Cool the mixture to room temperature and collect the precipitated complex by filtration. Wash the solid with cold methanol and dry under vacuum.

Step 2: Asymmetric Alkylation

-

Suspend the dried Ni(II)-glycine complex (1.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a base (e.g., sodium hydride or DBU) (1.1 eq.) portion-wise at 0 °C and stir the mixture for 30 minutes.

-

Add 2-fluorobenzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis and Isolation of this compound

-

Dissolve the purified alkylated complex in a mixture of methanol and 6M hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours to hydrolyze the complex and the Schiff base.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).

-

The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Strecker Synthesis

This protocol provides a general procedure for the asymmetric Strecker reaction.

Step 1: Formation of the Chiral α-Aminonitrile

-

To a solution of 2-fluorobenzaldehyde (1.0 eq.) and a chiral amine (e.g., (R)-phenylglycinol) (1.0 eq.) in methanol, add trimethylsilyl cyanide (TMSCN) (1.1 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting diastereomeric α-aminonitriles can often be separated by fractional crystallization or column chromatography.

Step 2: Hydrolysis of the α-Aminonitrile

-

Treat the isolated desired diastereomer of the α-aminonitrile with concentrated hydrochloric acid.

-

Heat the mixture at reflux for 6-12 hours to effect hydrolysis of the nitrile to a carboxylic acid and cleavage of the chiral auxiliary.

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.

-

Neutralize the aqueous layer to the isoelectric point of the amino acid (around pH 6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Determine the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows of the described synthetic methods.

Caption: Workflow for the synthesis via a chiral Ni(II) complex.

Caption: Workflow for the Asymmetric Strecker Synthesis.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through the use of chiral Ni(II) complexes or the asymmetric Strecker reaction. Both methods offer high stereoselectivity and provide access to this important building block in high enantiomeric purity. The choice of method may depend on factors such as substrate availability, scalability requirements, and the specific expertise of the research group. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development.

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-2-(2-fluorophenyl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure non-natural amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 2-Amino-2-(2-fluorophenyl)acetic acid is a valuable chiral intermediate, and its resolution into single enantiomers is of significant interest. Enzymatic resolution offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical resolution methods. This document provides a detailed protocol for the kinetic resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid using Penicillin G Acylase (PGA), a robust and well-characterized enzyme.[1][2] The protocol is based on the enantioselective hydrolysis of the N-phenylacetyl derivative of the racemic amino acid.

Principle of the Method

The enzymatic resolution strategy involves two main steps:

-

N-Phenylacetylation: The racemic 2-amino-2-(2-fluorophenyl)acetic acid is first derivatized to its N-phenylacetyl form. This modification is often necessary to make the substrate recognizable by the enzyme.

-

Enantioselective Hydrolysis: The N-phenylacetylated racemate is then subjected to hydrolysis catalyzed by Penicillin G Acylase. PGA selectively hydrolyzes the amide bond of one enantiomer (typically the L-enantiomer) at a much higher rate than the other, leaving the unreacted N-phenylacetyl-D-amino acid and the free L-amino acid.[1][3]

-

Separation and Analysis: The resulting mixture of the free amino acid and the acylated amino acid can be separated, and the enantiomeric excess (e.e.) of the unreacted substrate and the product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[4]

For enhanced process efficiency and enzyme reusability, the use of an immobilized enzyme is recommended.[5][6][7]

Experimental Protocols

Materials and Reagents

-

Racemic 2-amino-2-(2-fluorophenyl)acetic acid

-

Phenylacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium phosphate buffer (0.05 M, pH 7.5)

-

Penicillin G Acylase (PGA) from Escherichia coli or Achromobacter sp. (free or immobilized)[1][2]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ammonium hydroxide (2 M) for pH control[1]

-

Deionized water

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Equipment

-

pH-stat or automatic titrator

-

Stirred-tank reactor or shaker incubator

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

Freeze-dryer (optional)

-

Chiral HPLC system with a suitable chiral column[8]

Protocol 1: N-Phenylacetylation of Racemic 2-Amino-2-(2-fluorophenyl)acetic Acid

-

Dissolve 10 mmol of racemic 2-amino-2-(2-fluorophenyl)acetic acid in 50 mL of 1 M NaOH solution in a flask placed in an ice bath.

-

While vigorously stirring, slowly add 11 mmol of phenylacetyl chloride dropwise, maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with 30 mL of ethyl acetate to remove any unreacted phenylacetyl chloride.

-

Acidify the aqueous layer to pH 2 with concentrated HCl.

-

The N-phenylacetyl-2-amino-2-(2-fluorophenyl)acetic acid will precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Characterize the product by NMR and Mass Spectrometry.

Protocol 2: Enzymatic Kinetic Resolution

-

Prepare a 0.025 M solution of racemic N-phenylacetyl-2-amino-2-(2-fluorophenyl)acetic acid in 50 mL of 0.05 M sodium phosphate buffer (pH 7.5).[1]

-

Place the solution in a temperature-controlled reactor at 30°C with continuous stirring.[1]

-

Calibrate and insert a pH electrode connected to a pH-stat. Set the pH-stat to maintain a pH of 7.5 by the addition of 2 M NH4OH.[1]

-

Add 100 Units of Penicillin G Acylase to the reaction mixture. One unit (U) is defined as the amount of enzyme that produces 1 µmol of phenylacetic acid per minute from Penicillin G at pH 8.0 and 37°C.[1]

-

Monitor the reaction progress by measuring the consumption of the titrant (NH4OH) or by taking aliquots at regular intervals for HPLC analysis.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

-

Terminate the reaction by acidifying the mixture to pH 2 with HCl, which will precipitate the unreacted N-phenylacetyl-D-amino acid.

-

Filter the mixture to separate the precipitated N-phenylacetyl-D-amino acid. The filtrate will contain the L-2-amino-2-(2-fluorophenyl)acetic acid.

Protocol 3: Product Isolation and Analysis

Isolation of N-phenylacetyl-D-2-amino-2-(2-fluorophenyl)acetic acid:

-

Wash the precipitate from the previous step with cold water and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to improve purity.

Isolation of L-2-amino-2-(2-fluorophenyl)acetic acid:

-